molecular formula C13H13I3NNaO5 B12731237 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt CAS No. 102504-52-9

2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt

Cat. No.: B12731237
CAS No.: 102504-52-9
M. Wt: 666.95 g/mol
InChI Key: CIRFEONMWPKXDV-UHFFFAOYSA-M
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Description

2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of three iodine atoms, an acetamido group, and a propionic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt typically involves multiple steps. The starting material is often 3-acetamido-2,4,6-triiodophenol, which undergoes an etherification reaction with ethylene glycol to form the intermediate compound. This intermediate is then reacted with propionic acid under specific conditions to yield the final product. The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ether or ester compounds .

Scientific Research Applications

2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use as a contrast agent in medical imaging due to its high iodine content.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms in the compound enhance its ability to interact with biological molecules, making it effective in imaging applications. The acetamido group facilitates binding to proteins, while the propionic acid moiety enhances solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamido-2,4,6-triiodobenzoic acid sodium salt
  • 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid sodium salt

Uniqueness

Compared to similar compounds, 2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt offers unique advantages such as higher solubility and better bioavailability. Its specific structure allows for more efficient interactions with biological targets, making it a preferred choice in certain applications .

Properties

CAS No.

102504-52-9

Molecular Formula

C13H13I3NNaO5

Molecular Weight

666.95 g/mol

IUPAC Name

sodium;2-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]propanoate

InChI

InChI=1S/C13H14I3NO5.Na/c1-6(13(19)20)21-3-4-22-12-9(15)5-8(14)11(10(12)16)17-7(2)18;/h5-6H,3-4H2,1-2H3,(H,17,18)(H,19,20);/q;+1/p-1

InChI Key

CIRFEONMWPKXDV-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I.[Na+]

Origin of Product

United States

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